2-Fluoro-6-methylisonicotinic acid
Overview
Description
2-Fluoro-6-methylisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a fluorine atom and a methyl group on the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylisonicotinic acid typically involves the fluorination of 6-methylisonicotinic acid. One common method is the nucleophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom at the 2-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 2-fluoro-6-methylisonicotinamide.
Reduction: Reduction reactions can lead to the formation of 2-fluoro-6-methylpyridine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed.
Major Products Formed:
Oxidation: 2-Fluoro-6-methylisonicotinamide
Reduction: 2-Fluoro-6-methylpyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-methylisonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-6-methylisonicotinic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Fluoropyridine
3-Fluoropyridine
4-Fluoropyridine
2-Methylpyridine
3-Methylpyridine
Biological Activity
2-Fluoro-6-methylisonicotinic acid (2F-6MIA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's biological activity, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the isonicotinic acid structure. This modification can influence its pharmacokinetic properties and biological interactions.
KIF18A Inhibition
Recent research indicates that 2F-6MIA acts as an inhibitor of KIF18A, a kinesin motor protein involved in mitotic spindle dynamics. KIF18A is overexpressed in various cancers, making it a viable target for therapeutic intervention. The inhibition of KIF18A can lead to mitotic arrest in cancer cells, promoting apoptosis and potentially enhancing the efficacy of existing cancer treatments .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of isonicotinic acids, including 2F-6MIA, exhibit significant antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth under specific conditions, suggesting their potential as novel antibacterial agents .
Cancer Treatment
A study focused on the development of KIF18A inhibitors highlighted 2F-6MIA's role in modulating cell proliferation in cancer cell lines. The compound was shown to induce cell cycle arrest and promote cell death mechanisms through apoptosis and mitotic catastrophe. This positions 2F-6MIA as a promising candidate for further development in cancer therapeutics .
Antimicrobial Efficacy
Another research effort evaluated various isonicotinic acid derivatives for their ability to combat drug-resistant strains of M. tuberculosis. The findings revealed that 2F-6MIA exhibited potent activity with MIC values comparable to established treatments, indicating its potential utility in addressing the growing issue of antibiotic resistance .
Comparative Biological Activity Table
The following table summarizes key biological activities and findings related to this compound:
Properties
IUPAC Name |
2-fluoro-6-methylpyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGMXPAJVPBGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261754 | |
Record name | 2-Fluoro-6-methyl-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-00-9 | |
Record name | 2-Fluoro-6-methyl-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-methyl-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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